Bidentate vs. Monodentate Coordination: Cyclic Complex Formation with Rh(I) and Ir(I) Distinguishes Pyridin-2-ylmethanamine from 4-Aminomethylpyridine
Pyridin-2-ylmethanamine (2-amp) and 2-aminopyridine form cyclic chelate complexes with Rh(I) and Ir(I), whereas 4-aminomethylpyridine (4-amp) yields only bridged compounds [1]. This qualitative difference in coordination mode is supported by IR and NMR characterization [1].
| Evidence Dimension | Coordination Mode |
|---|---|
| Target Compound Data | Forms cyclic chelate complexes |
| Comparator Or Baseline | 4-Aminomethylpyridine (4-amp) forms bridged complexes; 2-aminopyridine forms cyclic complexes |
| Quantified Difference | Qualitative difference in complex geometry |
| Conditions | Reaction with [Rh(cod)Cl]₂ or [Ir(cod)Cl]₂ in dichloromethane |
Why This Matters
The ability to form cyclic chelates is critical for applications requiring well-defined metal-ligand geometries, such as homogeneous catalysis and metal-organic frameworks.
- [1] D. H. Gibson, Y. Ding, J. M. Miller, et al. Complexes amines du rhodium(I). IV. Inorganica Chimica Acta, 2001, 320(1-2), 101-109. DOI: 10.1016/S0020-1693(01)00416-7. View Source
